![molecular formula C20H22N4O3 B2832113 3-hexyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 938739-81-2](/img/structure/B2832113.png)
3-hexyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds like “3-hexyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione” belong to a class of organic compounds known as heterocyclic compounds, which contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .
Molecular Structure Analysis
The molecular structure of a compound like this would likely be complex due to the presence of multiple functional groups and a cyclic structure .Chemical Reactions Analysis
Again, while specific reactions involving “3-hexyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione” are not available, similar compounds often undergo reactions like nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “3-hexyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione” would depend on its specific structure. Factors that could influence these properties include the types of functional groups present, the configuration of the molecule, and the presence of any charged species .Scientific Research Applications
Synthesis and Biological Activity
Research on purine derivatives often explores their synthesis and evaluation for various biological activities, including antiviral, anticancer, and anti-inflammatory effects. For example, a study on the synthesis of sugar-modified nucleoside derivatives in the purine analogue system aimed to evaluate their antiviral activity against the Semliki Forest virus, showing the potential of purine analogs in antiviral therapy (G. D. Kini et al., 1991). Another research effort focused on the development of a practical method for the synthesis of 5-aza-isoguanines, highlighting the use of purine isosteres in drug design (Ahmad Junaid et al., 2019).
Anticancer and Anti-HIV Activities
Purine analogs have been synthesized and evaluated for their potential in anticancer and anti-HIV treatments. For instance, some tricyclic triazino and triazolo[4,3-e]purine derivatives were synthesized and tested for their in vitro anticancer, anti-HIV, and antimicrobial activities, with certain compounds exhibiting considerable activity against melanoma, non-small lung cancer, and breast cancer (F. Ashour et al., 2012). Another study presented the synthesis of novel fused [1,2,3]triazolo[4',5':3,4] pyrrolo[2,1-f]purine derivatives, which were evaluated for their anti-proliferative activity against human cancer cell lines, showcasing the anticancer potential of these compounds (E. Ramya Sucharitha et al., 2021).
Immunomodulatory Effects
The immunomodulatory effects of purine nucleosides have also been explored, with studies synthesizing novel analogues to determine their effects on immune functions. For example, certain guanosine analogues were found to exhibit significant immunoactivity, suggesting the utility of purine analogs in immunotherapy (K. Nagahara et al., 1990).
Mechanism of Action
properties
IUPAC Name |
2-hexyl-4-methyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-3-4-5-9-12-23-18(25)16-17(22(2)20(23)26)21-19-24(16)13-15(27-19)14-10-7-6-8-11-14/h6-8,10-11,13H,3-5,9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGWUORPBGKAFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(=O)C2=C(N=C3N2C=C(O3)C4=CC=CC=C4)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.